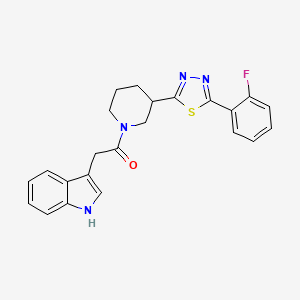

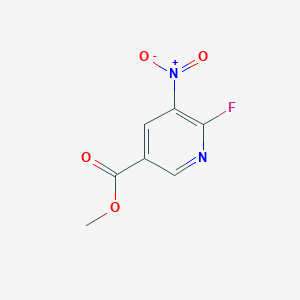

![molecular formula C17H20BrN5O B2617879 2-{4-[(5-Bromopyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2202046-99-7](/img/structure/B2617879.png)

2-{4-[(5-Bromopyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound might involve the use of 2-Amino-5-bromopyridine and 5-Bromopyrimidine as starting materials . Rapid nucleophilic displacement reactions of 5-Bromopyrimidine with nucleophiles under microwave irradiation has been studied . 5-Bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a cyclohexyl ring, a cyclopropyl group, and a dihydropyridazinone ring. The compound also contains a bromopyrimidinyl group, which is a brominated aromatic amine reagent .Chemical Reactions Analysis

The compound might be involved in various chemical reactions. For instance, 2-Amino-5-bromopyridine, a potential starting material for the synthesis of this compound, has been used for labeling of model reducing-end oligosaccharides via reductive amination .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

The chemical compound has applications in the synthesis of various biologically significant derivatives. For instance, Abdel-Fattah et al. (2006) explored the synthesis of fused thienopyrimidines with potential antimicrobial properties, which could be linked to similar structures like the compound (Abdel-Fattah et al., 2006). Similarly, Rahimizadeh et al. (2007) discussed a novel route to pyrimido[4,5-e][1,3,4] thiadiazine derivatives, indicating the potential for diverse derivative synthesis (Rahimizadeh et al., 2007).

Biological Activities

The compound and its derivatives show promise in biological activities. For example, El-Sherbeny et al. (1995) synthesized a series of thienopyrimidine derivatives with notable antimicrobial, antiviral, and cytotoxic activities (El-Sherbeny et al., 1995). Lanjewar et al. (2009) also reported the synthesis of dihydropyrimidine derivatives with antimicrobial and antifungal properties (Lanjewar et al., 2009).

Antiproliferative and Anticancer Properties

Compounds structurally related to the query chemical have demonstrated antiproliferative and anticancer activities. Awad et al. (2015) explored the synthesis of new pyrimidine derivatives with antiproliferative activity against various human cancer cell lines (Awad et al., 2015).

Multifunctional Compound Synthesis

The compound's structural framework facilitates the synthesis of multifunctional compounds. Gupta et al. (2014) demonstrated a one-step synthesis of multifunctional pyrimidines using green chemistry techniques, emphasizing the versatility of such structures in synthesizing diverse bioactive compounds (Gupta et al., 2014).

Enzyme Inhibition Properties

Certain derivatives of the compound have shown potential as enzyme inhibitors. Doulah et al. (2011) presented a novel synthesis of Pyrimido[4,5- e] [1,3,4] thiadiazines as potential 15-lipoxygenase inhibitors, suggesting its utility in therapeutic applications targeting specific enzymes (Doulah et al., 2011).

Propiedades

IUPAC Name |

2-[4-[(5-bromopyrimidin-2-yl)amino]cyclohexyl]-6-cyclopropylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrN5O/c18-12-9-19-17(20-10-12)21-13-3-5-14(6-4-13)23-16(24)8-7-15(22-23)11-1-2-11/h7-11,13-14H,1-6H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJNRQNWNLPHMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)C3CCC(CC3)NC4=NC=C(C=N4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[(5-Bromopyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2617796.png)

![(Z)-3-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2617799.png)

![N-(4-bromo-2-fluorophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2617800.png)

![Methyl 1-allyl-2'-amino-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2617804.png)

![[4-[[6-(Dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2617807.png)

![3-(5-bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2617809.png)

![3-{1-nitro-2-[3-(trifluoromethyl)anilino]vinyl}-2-benzofuran-1(3H)-one](/img/structure/B2617812.png)